molecular formula C8H8F2O3 B13217265 2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid

2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid

Cat. No.: B13217265
M. Wt: 190.14 g/mol
InChI Key: DZRDGGXOZCLUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid is an organic compound that features a pyran ring substituted with a difluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a difluoroethylating reagent is advantageous due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoroethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-4H-pyran-4-carboxylic acid is unique due to its combination of a pyran ring and a difluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-4H-pyran-4-carboxylic acid

InChI

InChI=1S/C8H8F2O3/c1-8(9,10)6-4-5(7(11)12)2-3-13-6/h2-5H,1H3,(H,11,12)

InChI Key

DZRDGGXOZCLUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(C=CO1)C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.